molecular formula C2H6BrOP B6241942 dimethylphosphinoyl bromide CAS No. 41698-31-1

dimethylphosphinoyl bromide

Cat. No.: B6241942
CAS No.: 41698-31-1
M. Wt: 156.9
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Description

Dimethylphosphinoyl bromide is an organophosphorus compound with the molecular formula

C2H6BrOP\text{C}_2\text{H}_6\text{BrOP}C2​H6​BrOP

. It is a colorless to pale yellow liquid that is used in various chemical synthesis processes. This compound is known for its reactivity and is often utilized in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylphosphinoyl bromide can be synthesized through the reaction of dimethylphosphine oxide with bromine. The reaction typically occurs under controlled conditions to ensure the correct stoichiometry and to prevent side reactions. The general reaction is as follows:

(CH3)2P(O)H+Br2(CH3)2P(O)Br+HBr\text{(CH}_3\text{)}_2\text{P(O)H} + \text{Br}_2 \rightarrow \text{(CH}_3\text{)}_2\text{P(O)Br} + \text{HBr} (CH3​)2​P(O)H+Br2​→(CH3​)2​P(O)Br+HBr

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are meticulously controlled. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the product.

Chemical Reactions Analysis

Types of Reactions: Dimethylphosphinoyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: Although less common, it can be involved in redox reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles that react with this compound include amines, alcohols, and thiols.

    Conditions: These reactions typically occur in polar solvents such as acetonitrile or dimethyl sulfoxide, often at room temperature or slightly elevated temperatures.

Major Products: The major products of these reactions depend on the nucleophile used. For example, reaction with an amine would produce a phosphinoyl amine derivative.

Scientific Research Applications

Dimethylphosphinoyl bromide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organophosphorus compounds.

    Biological Studies: It can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.

    Medicinal Chemistry: Researchers use it to develop new pharmaceuticals, particularly those involving phosphorus-containing drugs.

    Industrial Applications: It is employed in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which dimethylphosphinoyl bromide exerts its effects typically involves the formation of a phosphinoyl intermediate. This intermediate can then undergo further reactions depending on the specific conditions and reactants present. The molecular targets and pathways involved are often related to the reactivity of the phosphorus center, which can form stable bonds with various nucleophiles.

Comparison with Similar Compounds

    Dimethylphosphinoyl Chloride: Similar in structure but contains a chlorine atom instead of bromine.

    Dimethylphosphinoyl Fluoride: Contains a fluorine atom and is often more reactive due to the strong electronegativity of fluorine.

    Dimethylphosphinoyl Iodide: Contains an iodine atom and is less commonly used due to its larger atomic size and different reactivity profile.

Uniqueness: Dimethylphosphinoyl bromide is unique due to its balance of reactivity and stability. The bromine atom provides a good leaving group, making it suitable for various substitution reactions, while the dimethylphosphinoyl group offers versatility in forming stable compounds with different nucleophiles.

Properties

CAS No.

41698-31-1

Molecular Formula

C2H6BrOP

Molecular Weight

156.9

Purity

95

Origin of Product

United States

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